![molecular formula C12H12ClNO2 B13172541 1-{4-Chlorofuro[3,2-c]pyridin-2-yl}-2-methylbutan-1-one](/img/structure/B13172541.png)
1-{4-Chlorofuro[3,2-c]pyridin-2-yl}-2-methylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-Chlorofuro[3,2-c]pyridin-2-yl}-2-methylbutan-1-one is a chemical compound that belongs to the class of heterocyclic compounds It features a furo[3,2-c]pyridine core substituted with a chlorine atom and a methylbutanone group
Métodos De Preparación
The synthesis of 1-{4-Chlorofuro[3,2-c]pyridin-2-yl}-2-methylbutan-1-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furo[3,2-c]pyridine core, followed by chlorination and subsequent attachment of the methylbutanone group. The reaction conditions often include the use of reagents such as phosphorus oxychloride for chlorination and organometallic reagents for the introduction of the methylbutanone moiety. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Análisis De Reacciones Químicas
1-{4-Chlorofuro[3,2-c]pyridin-2-yl}-2-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Addition: The compound can undergo addition reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Aplicaciones Científicas De Investigación
1-{4-Chlorofuro[3,2-c]pyridin-2-yl}-2-methylbutan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-{4-Chlorofuro[3,2-c]pyridin-2-yl}-2-methylbutan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to a particular enzyme’s active site, altering its activity and affecting downstream processes.
Comparación Con Compuestos Similares
1-{4-Chlorofuro[3,2-c]pyridin-2-yl}-2-methylbutan-1-one can be compared with other similar compounds, such as:
1-{4-Chlorofuro[3,2-c]pyridin-2-yl}ethan-1-one: This compound has a similar core structure but differs in the length and substitution of the side chain.
4-Chloro-3-(pyridin-2-yl)aniline: This compound features a pyridine ring substituted with a chlorine atom and an aniline group, differing in the heterocyclic core and functional groups.
(4-Chloro-pyridin-2-yl)-methanol: This compound has a pyridine ring with a chlorine atom and a methanol group, differing in the functional groups attached to the core.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Propiedades
Fórmula molecular |
C12H12ClNO2 |
|---|---|
Peso molecular |
237.68 g/mol |
Nombre IUPAC |
1-(4-chlorofuro[3,2-c]pyridin-2-yl)-2-methylbutan-1-one |
InChI |
InChI=1S/C12H12ClNO2/c1-3-7(2)11(15)10-6-8-9(16-10)4-5-14-12(8)13/h4-7H,3H2,1-2H3 |
Clave InChI |
VGLXSLMDFOFMOS-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(=O)C1=CC2=C(O1)C=CN=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


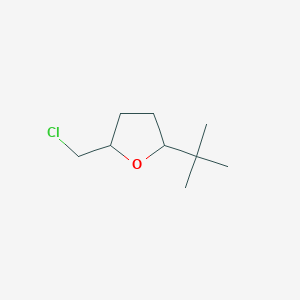
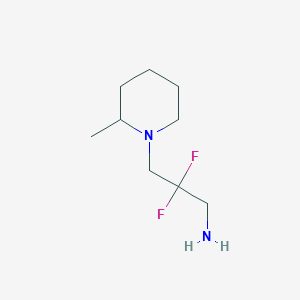
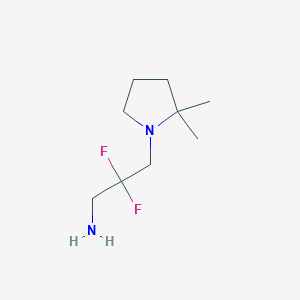



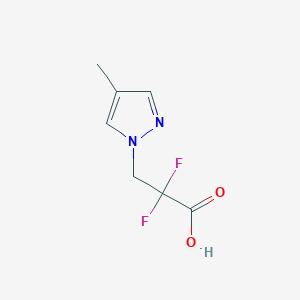
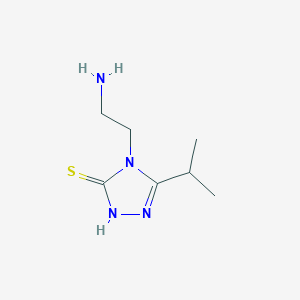
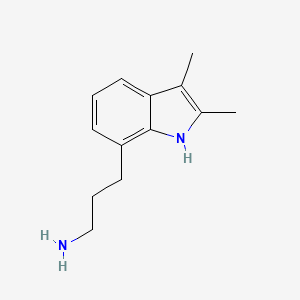
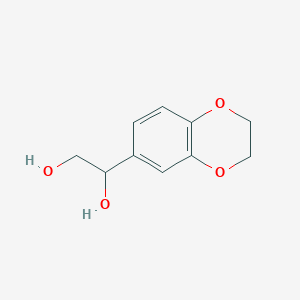
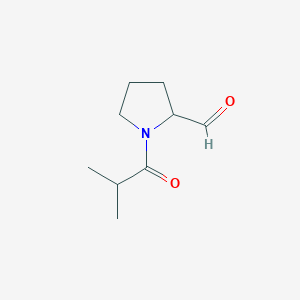
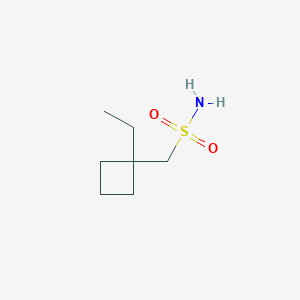
![N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B13172538.png)
![N-[2-(4-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13172542.png)
